molecular formula C14H13ClN2OS B5865589 N-(4-chlorobenzyl)-2-(2-pyridinylthio)acetamide

N-(4-chlorobenzyl)-2-(2-pyridinylthio)acetamide

Cat. No. B5865589
M. Wt: 292.8 g/mol
InChI Key: WWCBMINRWGTKPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzyl)-2-(2-pyridinylthio)acetamide, also known as CBPTA, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various biological studies. CBPTA is a small molecule that can be synthesized using various methods.

Mechanism of Action

N-(4-chlorobenzyl)-2-(2-pyridinylthio)acetamide inhibits the activity of PKC by binding to its regulatory domain, preventing its activation. PKC is involved in various cellular processes, including cell growth and differentiation, and its dysregulation has been linked to the development of various diseases. Inhibition of PKC activity by this compound has been shown to induce apoptosis in cancer cells and to protect neurons from oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating caspase-3 and caspase-9, leading to cell death. In neurons, this compound protects against oxidative stress by reducing the production of reactive oxygen species and increasing the activity of antioxidant enzymes.

Advantages and Limitations for Lab Experiments

N-(4-chlorobenzyl)-2-(2-pyridinylthio)acetamide has several advantages for lab experiments, including its small size, ease of synthesis, and specificity for PKC inhibition. However, this compound also has limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

N-(4-chlorobenzyl)-2-(2-pyridinylthio)acetamide has potential applications in various areas of scientific research, including cancer biology, neuroprotection, and drug discovery. Future research could focus on the development of this compound derivatives with improved solubility and specificity for PKC inhibition. Additionally, the potential use of this compound in combination with other drugs for the treatment of cancer and neurological disorders could be explored.

Synthesis Methods

N-(4-chlorobenzyl)-2-(2-pyridinylthio)acetamide can be synthesized using various methods, including the reaction of 4-chlorobenzylamine with 2-pyridinylthioacetic acid, followed by the addition of acetic anhydride and triethylamine. The resulting product is then purified using column chromatography to obtain this compound in its pure form.

Scientific Research Applications

N-(4-chlorobenzyl)-2-(2-pyridinylthio)acetamide has potential applications in various scientific research areas, including neuroscience, cancer biology, and drug discovery. This compound has been shown to inhibit the activity of the protein kinase C (PKC) enzyme, which is involved in various cellular processes, including cell growth and differentiation. Inhibition of PKC activity has been linked to the treatment of various diseases, including cancer and neurological disorders.

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-pyridin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2OS/c15-12-6-4-11(5-7-12)9-17-13(18)10-19-14-3-1-2-8-16-14/h1-8H,9-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWCBMINRWGTKPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SCC(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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